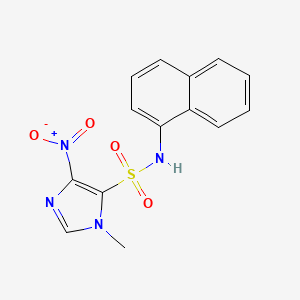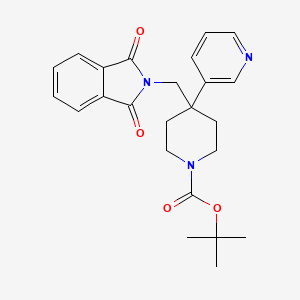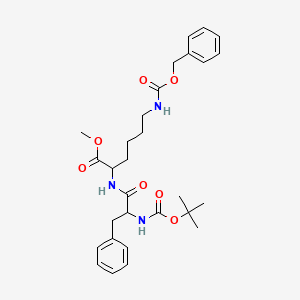
Boc-DL-Phe-DL-Lys(Cbz)-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Phe-DL-Lys(Cbz)-OMe: is a synthetic peptide derivative. It is composed of three amino acids: phenylalanine, lysine, and methionine, each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Amino Acids: The amino acids phenylalanine, lysine, and methionine are first protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Boc-DL-Phe-DL-Lys(Cbz)-OMe follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound efficiently and with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Cbz removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Deprotected Peptides: Free amino acids or peptides without protecting groups.
Extended Peptides: Longer peptide chains formed through coupling reactions.
Substituted Peptides: Peptides with modified side chains due to substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Protein Engineering: Employed in the design and synthesis of novel proteins with specific functions.
Enzyme Inhibition Studies: Used to study the inhibition of enzymes by synthetic peptides.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in drug development.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Applied in the production of biotechnological products such as enzymes and antibodies.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds and active ingredients.
Mécanisme D'action
Molecular Targets and Pathways:
Peptide Interactions: Boc-DL-Phe-DL-Lys(Cbz)-OMe interacts with specific proteins and enzymes through its peptide backbone and side chains.
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.
Comparaison Avec Des Composés Similaires
Boc-DL-Phe-DL-Lys-OMe: Similar structure but without the Cbz protecting group on lysine.
Boc-DL-Phe-DL-Lys(Cbz)-OH: Similar structure but with a free carboxyl group instead of a methoxy group.
Uniqueness:
Stability: The presence of Boc and Cbz protecting groups provides stability during synthesis and storage.
Reactivity: The compound’s reactivity allows for versatile modifications and applications in various fields.
Versatility: Its ability to undergo multiple types of reactions makes it a valuable tool in research and industry.
Propriétés
Numéro CAS |
27168-28-1 |
|---|---|
Formule moléculaire |
C29H39N3O7 |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H39N3O7/c1-29(2,3)39-28(36)32-24(19-21-13-7-5-8-14-21)25(33)31-23(26(34)37-4)17-11-12-18-30-27(35)38-20-22-15-9-6-10-16-22/h5-10,13-16,23-24H,11-12,17-20H2,1-4H3,(H,30,35)(H,31,33)(H,32,36) |
Clé InChI |
HUFIUXDMYKUUQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
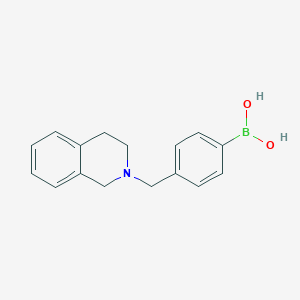
methanone](/img/structure/B13990430.png)
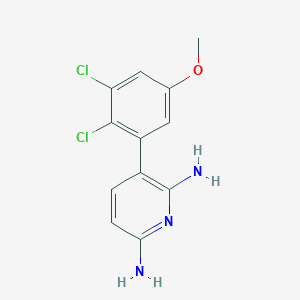
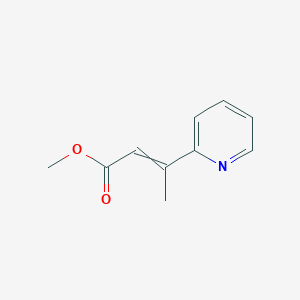
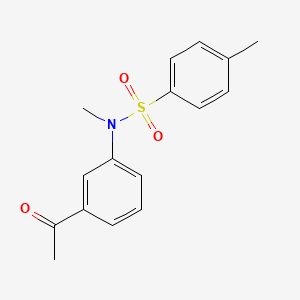
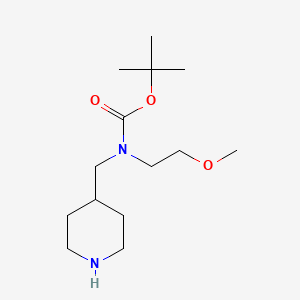
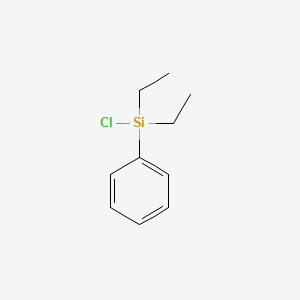
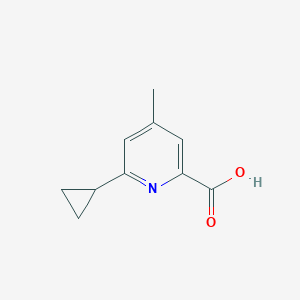
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)
